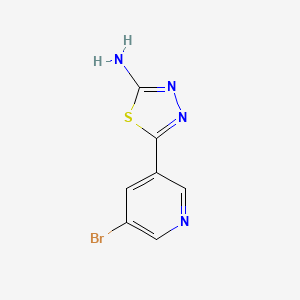

5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMPOMGBOZKUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 5 Bromopyridin 3 Yl 1,3,4 Thiadiazol 2 Amine

Retrosynthetic Analysis of the 1,3,4-Thiadiazole (B1197879) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized starting materials. For 2-amino-5-substituted-1,3,4-thiadiazoles, the most common disconnection strategy involves breaking the C-S and C-N bonds of the thiadiazole ring.

This approach reveals that the 1,3,4-thiadiazole ring can be constructed from two primary building blocks: a component providing the C-S-C unit and another providing the N-N unit. The most prevalent strategy involves the reaction of a carboxylic acid derivative with thiosemicarbazide (B42300). nih.govsbq.org.br

Applying this retrosynthetic logic to 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine identifies two key precursors:

5-Bromonicotinic Acid (or its activated derivative): This molecule provides the 5-bromopyridin-3-yl substituent and the adjacent carbonyl carbon, which becomes C5 of the thiadiazole ring. For enhanced reactivity, the carboxylic acid is often converted to a more electrophilic form, such as an acyl chloride (5-Bromonicotinoyl chloride). chemblink.com

Thiosemicarbazide: This small molecule serves as the foundational building block, providing the remaining atoms for the heterocyclic core: the two nitrogen atoms, the C2 carbon, and the sulfur atom.

Classical Cyclization Approaches to 1,3,4-Thiadiazoles

The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide and a carboxylic acid is typically a two-stage process: an initial acylation followed by a cyclodehydration step. These stages can be performed sequentially or as a one-pot synthesis. nih.gov

The most fundamental method for synthesizing 2-amino-1,3,4-thiadiazoles involves the condensation of a carboxylic acid with thiosemicarbazide. jocpr.com The reaction is generally facilitated by a strong acid, which acts as a catalyst for both the initial acylation and the subsequent intramolecular cyclization and dehydration. ptfarm.plnih.gov

The reaction proceeds via the formation of an acylthiosemicarbazide intermediate. This intermediate, upon heating in the presence of a dehydrating agent, undergoes cyclization to yield the final 2-amino-1,3,4-thiadiazole (B1665364). nih.gov Commonly used reagents for this transformation include concentrated sulfuric acid (H₂SO₄) and polyphosphate ester (PPE). nih.govjocpr.comnih.gov The use of PPE is often favored for its mild conditions and effectiveness in promoting cyclodehydration. nih.govnih.gov

A variety of other reagents have been developed to effect the cyclization step, often under milder conditions or with improved yields. These methods typically start from the pre-formed acylthiosemicarbazide intermediate.

Phosphorus-based Reagents (POCl₃, PCl₅): Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the dehydrative cyclization of acylthiosemicarbazides. arabjchem.orgresearchgate.net The reaction is often carried out in an inert solvent or, in some cases, under solvent-free conditions at elevated temperatures. arabjchem.org Phosphorus pentachloride (PCl₅) can also be used, sometimes in a solid-phase reaction by grinding the reactants together at room temperature, which offers a simple and efficient alternative. google.com

Carbon Disulfide (CS₂): Thiosemicarbazide can be heated with carbon disulfide and anhydrous sodium carbonate in ethanol (B145695) to produce 5-amino-1,3,4-thiadiazole-2-thiol (B144363), which can be further modified. chemmethod.com Aromatic amines can also be treated with carbon disulfide and ammonium (B1175870) hydroxide, followed by hydrazine (B178648) hydrate, to form thiosemicarbazides that are then cyclized. jocpr.com

Oxidative Cyclization (I₂, DDQ): Oxidative methods provide another route to the thiadiazole ring. Thiosemicarbazones, formed from the condensation of thiosemicarbazide with aldehydes, can undergo iodine-mediated oxidative C-S bond formation to yield 2-amino-1,3,4-thiadiazoles. nih.govacs.org 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is another oxidant that can be employed for such transformations. arabjchem.org

Interactive Table: Comparison of Cyclization Reagents Below is a summary of common reagents used for the synthesis of 2-amino-1,3,4-thiadiazoles.

| Reagent | Typical Substrate | General Conditions | Reference(s) |

| Conc. H₂SO₄ | Carboxylic Acid + Thiosemicarbazide | Reflux | ptfarm.pl, jocpr.com |

| POCl₃ | Acylthiosemicarbazide | Heating (e.g., 60-90 °C) in solvent or neat | arabjchem.org, researchgate.net |

| PCl₅ | Carboxylic Acid + Thiosemicarbazide | Solid-phase grinding, room temp. | google.com |

| PPE | Carboxylic Acid + Thiosemicarbazide | Heating (e.g., 60 °C) in chloroform | nih.gov, nih.gov |

| Iodine (I₂) | Thiosemicarbazone | Reflux in dioxane with a base (e.g., K₂CO₃) | nih.gov, acs.org |

Specific Synthetic Route for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine

Based on the general methodologies, a specific and efficient route for the synthesis of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine can be proposed. This route involves the preparation of a key acylthiosemicarbazide intermediate, followed by its cyclization.

The primary intermediate for this synthesis is 1-(5-bromonicotinoyl)thiosemicarbazide . Its preparation involves two main steps:

Preparation of 5-Bromonicotinoyl chloride: The synthesis begins with 5-bromonicotinic acid. This starting material is converted to its more reactive acyl chloride derivative, 5-bromonicotinoyl chloride. chemblink.com This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). chemblink.com Oxalyl chloride can also be used for this transformation. lookchem.com

Formation of 1-(5-bromonicotinoyl)thiosemicarbazide: The freshly prepared 5-bromonicotinoyl chloride is then reacted with thiosemicarbazide in a suitable solvent. The nucleophilic nitrogen of thiosemicarbazide attacks the electrophilic carbonyl carbon of the acyl chloride to form the stable acylthiosemicarbazide intermediate.

The final step is the cyclodehydration of 1-(5-bromonicotinoyl)thiosemicarbazide. This can be accomplished using one of the methods described previously, such as heating with phosphorus oxychloride (POCl₃), to yield the target compound, 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine. arabjchem.orgresearchgate.net

Interactive Table: Proposed Synthetic Protocol

| Step | Reactants | Reagent/Solvent | Key Transformation |

| 1 | 5-Bromonicotinic acid | Thionyl chloride (SOCl₂) | Carboxylic acid to Acyl chloride |

| 2 | 5-Bromonicotinoyl chloride, Thiosemicarbazide | Inert solvent (e.g., THF) | Acylation to form acylthiosemicarbazide |

| 3 | 1-(5-bromonicotinoyl)thiosemicarbazide | Phosphorus oxychloride (POCl₃) | Cyclodehydration to form 1,3,4-thiadiazole ring |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical aspect of synthesizing 2,5-disubstituted 1,3,4-thiadiazoles to maximize yield and purity. Key parameters that are typically manipulated include the choice of cyclizing agent, reaction temperature, and reaction time.

For the synthesis of analogous compounds like 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781), phosphorus oxychloride (POCl₃) is a commonly employed dehydrating and cyclizing agent. nih.govmdpi.com The reaction of a pyridine (B92270) carboxylic acid with thiosemicarbazide in the presence of POCl₃ is typically conducted at elevated temperatures, often under reflux conditions. nih.gov For instance, the synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine from isonicotinic acid and thiosemicarbazide using POCl₃ is carried out by refluxing at 75 °C for 2 hours. nih.gov

An alternative and often milder cyclizing agent is polyphosphate ester (PPE). nih.govencyclopedia.pub The use of PPE in a one-pot synthesis from a carboxylic acid and thiosemicarbazide has been demonstrated to proceed efficiently. nih.gov This method avoids the use of more hazardous reagents like POCl₃. nih.gov

The molar ratio of reactants is another crucial factor. Typically, a slight excess of the carboxylic acid or thiosemicarbazide may be used to drive the reaction to completion, but an equimolar ratio is often a good starting point for optimization. nih.gov

The following interactive table summarizes typical reaction conditions for the synthesis of analogous 5-pyridyl-1,3,4-thiadiazol-2-amines, which can be considered as a starting point for the synthesis of the title compound.

| Precursor | Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isonicotinic acid | POCl₃ | 75 | 2 | 95.3 | nih.govgoogle.com |

| Pyridine-3-carboxylic acid | - | 90 | 6 | - | nih.gov |

Note: The yield for the reaction with pyridine-3-carboxylic acid was not specified in the provided search result.

Isolation and Purification Techniques

The isolation and purification of the target compound are essential to obtain a product of high purity. Following the completion of the reaction, the work-up procedure typically involves quenching the reaction mixture. When strong acids or dehydrating agents like POCl₃ are used, this is often done by carefully adding the reaction mixture to ice water. mdpi.com

Neutralization of the acidic mixture is a common subsequent step. An alkaline solution, such as a 5% sodium carbonate solution, is added until the pH of the mixture reaches approximately 8. google.com This often results in the precipitation of the crude product. google.com

The crude solid is then collected by filtration. google.com Further purification is typically achieved through recrystallization from a suitable solvent or solvent mixture. For 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole, a mixture of dimethylformamide (DMF) and water (in a 1:2 volume ratio) has been successfully used for recrystallization. google.com The purity of the final product is then confirmed by analytical techniques such as melting point determination and spectroscopic methods.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous reagents, alternative energy sources, and solvent-free conditions.

Solvent-Free Reactions

Solvent-free, or solid-phase, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. A method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles via a solid-phase reaction has been reported. google.com This involves grinding the carboxylic acid, thiosemicarbazide, and a catalyst like phosphorus pentachloride (PCl₅) at room temperature. google.com This method is characterized by a simple procedure, mild reaction conditions, short reaction times, and high yields (often exceeding 91%). google.com The post-reaction work-up is also simplified, making it an attractive green alternative to traditional solvent-based methods. google.com Another approach involves a grinding method at room temperature for the synthesis of 1,3,4-thiadiazoles, which is highlighted as "grindstone chemistry". nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those with a pyridine moiety. nih.gov The synthesis of 1,3,4-thiadiazole derivatives has been achieved under microwave irradiation, which provides a more efficient and controlled heating method compared to conventional heating. aip.org For instance, new 1,3-thiazolidin-4-one derivatives based on 2-amino-5-mercapto-1,3,4-thiadiazole have been synthesized using microwave irradiation. aip.org While a specific protocol for the title compound is not available, the general applicability of microwave-assisted synthesis to related structures suggests it as a viable green approach. nih.govaip.org

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a key goal in green chemistry as it simplifies purification processes and avoids the use of potentially toxic and expensive catalysts. While many syntheses of 1,3,4-thiadiazoles employ strong acids or dehydrating agents that can be considered catalysts or reagents, there is a growing interest in developing methodologies that minimize their use. For example, the synthesis of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine has been achieved by simply heating pyridine-3-carboxylic acid and thiosemicarbazide together at an elevated temperature without the explicit mention of a catalyst, suggesting a potential thermal condensation route. nih.gov Additionally, iodine-mediated oxidative C-S bond formation offers a transition-metal-free pathway to 2-amino-1,3,4-thiadiazoles. organic-chemistry.org

Exploration of Derivatives and Analogues of 5 5 Bromopyridin 3 Yl 1,3,4 Thiadiazol 2 Amine

Design Principles for Structural Modification

The development of new analogues of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine is guided by established medicinal chemistry principles. These principles focus on systematically altering the molecule's structure to probe structure-activity relationships (SAR) and optimize its properties.

Bioisosteric Replacements

Bioisosterism, the practice of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of drug design. The 1,3,4-thiadiazole (B1197879) ring, a key component of the title compound, is a well-known bioisostere for several other cyclic structures. nih.govnih.gov This structural feature allows it to potentially interfere with biological processes like DNA replication. nih.gov

The rationale behind this strategy is that the replacement can lead to compounds with enhanced biological properties and increased lipophilicity, which may improve oral absorption and cell permeability. nih.gov The 1,3,4-thiadiazole moiety is considered a bioisostere of rings such as pyrimidine (B1678525), pyridazine, oxadiazole, and thiazole. nih.govmdpi.comnih.gov This similarity allows medicinal chemists to replace the thiadiazole ring with these other heterocycles to modulate the compound's activity and physicochemical characteristics.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Based on the bioisosterism between sulfur and oxygen atoms, this can produce broadly similar biological properties. mdpi.com |

| 1,3,4-Thiadiazole | Pyrimidine | The thiadiazole ring can mimic the nucleoside component of nucleic acids, potentially imparting specific biological activities. nih.govnih.gov |

| 1,3,4-Thiadiazole | Pyridazine | The substitution of a -CH=CH- group with a sulfur atom (-S-) is a classic isosteric replacement. nih.gov |

| 1,3,4-Thiadiazole | Thiazole | As a related sulfur-containing heterocycle, it can offer similar interactions while altering electronic properties. nih.gov |

Peripheral Group Functionalization

Functionalization of the peripheral 2-amino group on the 1,3,4-thiadiazole ring is a common strategy to create a diverse library of derivatives. The reactivity of this amine group makes it a prime target for derivatization. nih.gov Modifications at this position can significantly influence the compound's biological activity. For instance, studies on other 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown that the free amine group can be crucial for maximum activity, and its substitution can either decrease or modulate this activity depending on the substituent. nih.gov

Common modifications include acylation, alkylation, and the formation of Schiff bases through condensation with various aldehydes. nih.gov For example, reacting the 2-amino group with chloroacetyl chloride can yield an intermediate that allows for further nucleophilic substitution with moieties like pyridine (B92270) or piperazine (B1678402). mdpi.com This approach allows for the introduction of a wide range of functional groups, thereby altering properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Hybridization with Other Pharmacophores

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create new derivatives with synergistic or additive biological activities, potentially overcoming drug resistance mechanisms and reducing side effects. nih.gov The 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine scaffold is frequently used as a building block for hybridization with other biologically active heterocycles.

Notable examples of pharmacophores hybridized with the 1,3,4-thiadiazole core include:

Piperazine: Introduction of substituted piperazine moieties can lead to compounds with significant cytotoxic potential. mdpi.comnih.gov

Indole (B1671886): The combination of thiadiazole and indole moieties has yielded derivatives with potent anticancer properties. nih.gov

Triazole: Fusing a triazole ring with a thiadiazole-pyridine structure has been explored to generate compounds with potential anticancer activity. amhsr.org

Quinoline (B57606): Hybridization with quinoline structures is another strategy employed in the development of novel bioactive compounds. researchgate.net

This strategy of creating hybrid molecules leverages the established biological profiles of the individual components to produce a new chemical entity with a potentially enhanced or novel mechanism of action. nih.govresearchgate.net

Synthesis of Substituted Pyridine Ring Analogues

Modifications to the pyridine ring of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine offer another avenue for creating analogues with diverse properties. These modifications can involve altering the position or nature of the halogen substituent or introducing entirely new functional groups to the pyridine moiety.

Modification of Bromine Position or Substitution

Strategies for modification include:

Positional Isomerism: Moving the bromine atom to other positions on the pyridine ring (e.g., position 2, 4, or 6) would create a series of isomers. This allows for the exploration of how the substituent's position affects the molecule's conformation and interaction with target sites.

Halogen Substitution: Replacing bromine with other halogens (e.g., chlorine or fluorine) is a common tactic. Fluorine, being a strong electron-withdrawing group, can alter the electronic properties of the pyridine ring and improve metabolic stability. mdpi.com Chlorine, while smaller than bromine, can also participate in halogen bonding and offers a different steric and electronic profile. nih.gov

These modifications are critical for fine-tuning the pharmacokinetic and pharmacodynamic properties of the parent compound. mdpi.comnih.gov

Introduction of Diverse Substituents on the Pyridine Moiety

Replacing the bromine atom with a variety of other functional groups can dramatically alter the compound's properties and biological activity. Synthetic strategies often involve the conversion of the bromopyridine starting material into a more reactive intermediate, such as a pyridylzinc or organolithium species, which can then undergo coupling reactions with various electrophiles. researchgate.net

This allows for the introduction of a wide array of substituents, including:

Alkyl or Aryl groups

Cyano groups

Amine groups

Hydroxyl or Alkoxy groups

Carboxylic acid or ester functionalities

Derivatization of the Thiadiazole Amine Functionality

The primary amine group attached to the 1,3,4-thiadiazole ring is a key site for synthetic modification. Its nucleophilic character allows for reactions with various electrophiles, leading to the formation of amides, sulfonamides, imines, and N-alkylated or N-arylated products. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Acylation and Sulfonylation

The amine group of 2-amino-1,3,4-thiadiazole derivatives readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

For instance, the reaction of a 5-substituted-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of anhydrous sodium acetate (B1210297) can yield the corresponding 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide. nih.gov This intermediate can then be further reacted with various nucleophiles to create a library of compounds.

Table 1: Examples of Acylation and Sulfonylation Reactions on Analogous 2-Amino-1,3,4-thiadiazole Scaffolds

| Starting Material | Reagent | Product | Reference |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Sulfonyl chlorides/Carbamoyl chlorides | Acridine sulfonamide/carboxamide derivatives | nih.gov |

Alkylation and Arylation

Direct N-alkylation of the exocyclic amine group of 2-amino-1,3,4-thiadiazoles can be challenging due to the potential for reaction at the ring nitrogen atoms. However, under specific conditions, N-alkylation can be achieved. Arylation reactions, often catalyzed by transition metals like palladium or copper, provide a route to N-aryl derivatives. These methods have been successfully applied to similar heterocyclic amines, suggesting their applicability to 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine.

While direct N-alkylation of the amine is one route, another common strategy involves the alkylation of an amide derivative followed by hydrolysis. For example, a synthesized N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide can be subjected to alkylation.

Table 2: Examples of Alkylation and Arylation on Heterocyclic Amines

| Heterocycle | Reagent | Product | Catalyst/Conditions | Reference |

| 2-Phenyl-1,3,4-oxadiazole | Bromobenzene | 2,5-Diphenyl-1,3,4-oxadiazole | Palladium(II) acetate, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene | mdpi.com |

| 2-Phenyl-1,3,4-oxadiazole | Iodobenzene | 2,5-Diphenyl-1,3,4-oxadiazole | Copper(II) oxide nanoparticles | mdpi.com |

Formation of Schiff Bases

The primary amine of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine can react with various aldehydes and ketones to form Schiff bases (imines). This condensation reaction is typically acid-catalyzed and involves the removal of water. The resulting C=N double bond introduces conformational rigidity and can be a key pharmacophoric feature. A wide range of aromatic and heterocyclic aldehydes can be used in this reaction, leading to a diverse set of derivatives. sphinxsai.comijpcbs.com

The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established method for creating new chemical entities. sphinxsai.com These reactions are often carried out in a suitable solvent like ethanol (B145695) with a catalytic amount of acid.

Table 3: Examples of Schiff Base Formation with 2-Amino-1,3,4-thiadiazole Analogues

| Amine Reactant | Aldehyde/Ketone Reactant | Product Type | Reference |

| 2-amino-5-aryl-1,3,4-thiadiazoles | Various aromatic aldehydes | Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole | sphinxsai.com |

| N-carbamothioylbenzamide | - | 5-phenyl-1,3,4-thiadiazole-2-amine (via cyclization) | ijpcbs.com |

Synthesis of Thiol/Thione Forms and Their Derivatives

Tautomeric Considerations

2-Amino-1,3,4-thiadiazoles can exist in tautomeric equilibrium with their imino forms. Furthermore, the related 1,3,4-thiadiazole-2-thiol (B7761032) derivatives exhibit thione-thiol tautomerism. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the ring. researchgate.netnih.govmdpi.com Quantum chemical calculations have suggested that for mercaptothiadiazoles, the thione form is generally the more stable tautomer. researchgate.net

The existence of these tautomeric forms is significant as it can influence the reactivity and biological activity of the compounds. researchgate.net For instance, the thiol tautomer can undergo reactions at the sulfur atom, while the thione form can react at the nitrogen atom.

S-Alkylation and S-Acylation Reactions

The thiol tautomer of 5-substituted-1,3,4-thiadiazole-2-thiols is a potent nucleophile and readily undergoes S-alkylation with alkyl halides in the presence of a base. nih.govresearchgate.net This reaction is a common method for introducing a variety of alkyl and substituted alkyl groups at the 2-position of the thiadiazole ring. Similarly, S-acylation can be achieved using acylating agents to form thioesters.

For example, the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with ethyl bromobutyrate in the presence of potassium carbonate yields the corresponding S-alkylated product. nih.gov Another study demonstrated the S-alkylation of 5-R-carbonylamino-1,3,4-thiadiazol-2-thiols with chloroacetic acid amides. researchgate.net

Table 4: Examples of S-Alkylation Reactions on 1,3,4-Thiadiazole-2-thiol Scaffolds

| Starting Material | Alkylating Agent | Base | Product | Reference |

| 2,5-dimercapto-1,3,4-thiadiazole | 4-ethylbromobutyrate | Potassium carbonate | diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | nih.gov |

| 5-R-carbonylamino-1,3,4-thiadiazol-2-thiols | Chloroacetic acid amides | Not specified | 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives | researchgate.net |

| 5-amino-1,3,4-thiadiazole-2-thiol (B144363) | 3-chloro-2-butanone | Potassium carbonate | 2-amino-1,3,4-thiadiazole-5-(3-mercaptobutan-2-one) | mdpi.com |

In Vitro Biological Evaluation and Mechanistic Insights

General Considerations for In Vitro Pharmacological Screening

In vitro pharmacological screening is the foundational step in drug discovery, involving the assessment of a compound's biological activity in a controlled laboratory setting outside of a living organism. This process utilizes isolated components such as enzymes, receptors, or cultured cells to determine the compound's potential therapeutic effects and mechanism of action. For a compound like 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine, this screening would begin with a series of assays designed to identify any interaction with known biological targets. The 1,3,4-thiadiazole (B1197879) core is a well-established pharmacophore known for a wide range of biological activities, which guides the selection of initial screening panels. These preliminary tests are typically conducted at a single, high concentration to identify "hits"—compounds that exhibit significant activity. Subsequent, more detailed studies are then performed on these hits to confirm and quantify their biological effects.

Assessment of Enzyme Inhibition Potency

Enzyme inhibition is a common mechanism of action for therapeutic agents. Assays designed to measure a compound's ability to inhibit a specific enzyme are a cornerstone of in vitro pharmacology.

Specific Enzyme Targets Relevant to Thiadiazole Scaffolds (e.g., kinases, carbonic anhydrase)

The 1,3,4-thiadiazole nucleus is present in numerous compounds that have been investigated as inhibitors of various enzymes. Based on the activities of structurally related molecules, key enzyme targets for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine would likely include:

Carbonic Anhydrases (CAs): The 1,3,4-thiadiazole ring is a core component of several known carbonic anhydrase inhibitors, such as Acetazolamide. asianpubs.orgnih.gov These metalloenzymes are involved in physiological processes like pH regulation and fluid balance, making them targets for treating conditions like glaucoma. asianpubs.org In vitro studies on other 5-amino-1,3,4-thiadiazole derivatives have demonstrated potent inhibition of human carbonic anhydrase isoenzymes, such as hCA-I and hCA-II. nih.gov

Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. ijpsjournal.com Various thiadiazole derivatives have been explored as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ijpsjournal.commdpi.com Therefore, screening 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine against a panel of cancer-related kinases would be a logical step in its evaluation.

Other Enzymes: The versatility of the thiadiazole scaffold has led to its investigation as an inhibitor of other enzymes, including lipoxygenase, which is implicated in inflammation and cancer. nih.gov

Dose-Response Studies and IC50 Determination

Once a compound shows activity against an enzyme, dose-response studies are conducted to quantify its potency. These experiments involve exposing the enzyme to a range of concentrations of the inhibitor and measuring the corresponding enzyme activity. The results are plotted to generate a dose-response curve.

The IC50 (Half-maximal inhibitory concentration) value is a key parameter derived from this curve. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. While specific IC50 values for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine are not available, studies on other 2-substituted 1,3,4-thiadiazole-5-sulfonamides have reported IC50 values against carbonic anhydrase II in the nanomolar to micromolar range. nih.gov

Table 1: Illustrative IC50 Data for Related Thiadiazole Compounds against Carbonic Anhydrase II This table is for illustrative purposes only, based on data for related compounds, not 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine.

| Compound | IC50 (M) |

|---|---|

| 2-amino-1,3,4-thiadiazole-5-sulfonamide | 1.91 x 10-7 |

| 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (Acetazolamide) | 3.3 x 10-8 |

Source: Data adapted from PubMed nih.gov

Receptor Binding Affinity Studies

Beyond enzyme inhibition, compounds can exert their effects by binding to cellular receptors. Receptor binding assays are used to determine if a compound interacts with a specific receptor and to quantify the strength of this interaction.

Ligand Displacement Assays

Ligand displacement assays are a common method to study receptor binding. This technique involves a receptor, a labeled ligand (radioligand) that is known to bind to the receptor with high affinity, and the test compound. The assay measures the ability of the test compound to compete with the radioligand for binding to the receptor. A successful displacement of the radioligand indicates that the test compound binds to the same site on the receptor. Research on other 1,3,4-thiadiazole derivatives has utilized radioligand-binding assays to confirm their interaction with targets like the benzodiazepine (B76468) (BZD) binding site of the GABA-A receptor. researchgate.net

Determination of Ki Values

From the data obtained in ligand displacement assays, the Ki (inhibition constant) can be determined. The Ki is a measure of the binding affinity of the test compound for the receptor. It is an intrinsic property of the compound and is independent of the concentration of the radioligand used in the assay. A lower Ki value signifies a higher binding affinity. For example, studies on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have reported Ki values for its interaction with carbonic anhydrase isozymes. drugbank.com Similarly, research on other 5-amino-1,3,4-thiadiazole derivatives has focused on determining their Ki values for human carbonic anhydrase isoenzymes to assess their inhibitory potency. asianpubs.org

Table 2: Illustrative Ki Data for Related Thiadiazole Compounds against Carbonic Anhydrase This table is for illustrative purposes only, based on data for related compounds, not 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine.

| Compound | Target Enzyme | Ki (µM) |

|---|---|---|

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Bovine Carbonic Anhydrase | 0.351 |

| Acetazolamide | Bovine Carbonic Anhydrase | 0.208 |

Source: Data adapted from researchgate.net asianpubs.org

Cellular Pathway Modulation

No published studies were identified that investigated the effects of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine on specific intracellular signaling cascades. Research on other 1,3,4-thiadiazole derivatives suggests potential interference with pathways like PI3K/Akt and MAPK/ERK, which are crucial for cell growth and survival. However, without direct experimental evidence for the specified compound, its precise impact on these or other signaling pathways remains unknown.

There is no available data from gene expression analyses in cell lines treated with 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine. Such studies would be necessary to understand the compound's influence on the transcription of genes involved in cellular processes like proliferation, apoptosis, and cell cycle regulation.

In Vitro Anti-Proliferative Activity on Cancer Cell Lines

While the 1,3,4-thiadiazole scaffold is a common feature in compounds with demonstrated anticancer properties, specific anti-proliferative data for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine is not available in the reviewed literature.

No studies were found that reported the evaluation of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine against the K562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), or LoVo (colon adenocarcinoma) cancer cell lines. Research on analogous compounds has utilized these cell lines to assess cytotoxic potential. For instance, various 5-aryl-1,3,4-thiadiazole derivatives have been tested against MCF-7 and other cancer cell lines, showing a range of activities. nih.govresearchgate.netmdpi.com

Specific IC50 values from cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine are not documented in published research. The table below is a template that would typically be used to present such data.

| Compound | Cell Line | Assay | IC50 (µM) |

| 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine | K562 | MTT/SRB | Data not available |

| 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine | MCF-7 | MTT/SRB | Data not available |

| 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine | A549 | MTT/SRB | Data not available |

| 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine | LoVo | MTT/SRB | Data not available |

There is no available research that assesses the apoptosis-inducing capabilities of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine. Studies on other 1,3,4-thiadiazole derivatives have shown that they can induce apoptosis, often through the modulation of key apoptotic proteins like Bax and Bcl-2, and the activation of caspases. researchgate.netnih.gov However, whether the bromo-substituted pyridinyl moiety of the title compound confers such activity has not been experimentally verified.

Cell Cycle Analysis

The cell cycle is a fundamental process regulating cell division, and its dysregulation is a hallmark of cancer. cytekbio.comnih.gov Many anti-cancer compounds exert their effects by interfering with the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis or inhibition of proliferation. helsinki.finih.gov While numerous 1,3,4-thiadiazole derivatives have been investigated for their anticancer properties and effects on the cell cycle, specific studies detailing the impact of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine on the cell cycle phases of cancer cell lines are not available in the reviewed scientific literature.

Selectivity Evaluation against Non-Cancerous Cell Lines

An essential characteristic of a promising anticancer agent is its ability to selectively target cancer cells while minimizing toxicity to normal, non-cancerous cells. bmglabtech.comnih.gov This selectivity improves the therapeutic window and reduces potential side effects. nih.gov The evaluation is typically performed by comparing the cytotoxicity of a compound against a panel of cancer cell lines versus non-cancerous cell lines, such as normal human fibroblasts. proteinatlas.org Although the broader class of 1,3,4-thiadiazoles has been a subject of such selectivity studies, specific data quantifying the cytotoxic effects and selectivity index of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine on non-cancerous cell lines has not been reported in the accessible scientific literature.

In Vitro Antimicrobial Potency

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. nih.gov The 1,3,4-thiadiazole scaffold is a common feature in many compounds investigated for antimicrobial properties. ijpcbs.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The evaluation of antibacterial activity typically involves testing a compound against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govbioscmed.com While various 5-aryl-2-amino-1,3,4-thiadiazole derivatives have demonstrated antibacterial potential, specific research detailing the inhibitory effects of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine against these bacterial types is not documented in the available literature. semanticscholar.orgjocpr.com

Antifungal Activity against Specific Fungal Strains

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant health threat. rsc.orgscispace.com The antifungal potential of new chemical entities is often assessed against these and other relevant fungal strains. nih.govnih.gov Despite the known antifungal properties of some 1,3,4-thiadiazole derivatives, there is currently no specific published data on the antifungal activity of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine against any specific fungal strains. scienceopen.com

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. nih.govlitfl.commicrobe-investigations.com This value is crucial for assessing the potential efficacy of an antimicrobial compound. nih.govidexx.com Standardized broth or agar (B569324) dilution methods are used for its determination. frontiersin.org However, specific MIC values for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine against any bacterial or fungal strains have not been reported in the scientific literature reviewed. mdpi.com

Other In Vitro Biological Activities

Beyond anticancer and antimicrobial effects, the 1,3,4-thiadiazole nucleus is explored for a variety of other biological activities.

Antiplatelet Activity: Antiplatelet agents are crucial in the prevention and treatment of thromboembolic diseases. ukzn.ac.za Their activity is often evaluated by measuring the inhibition of platelet aggregation induced by various agonists. nih.govnih.govplos.org Some studies have explored the antiplatelet potential of heterocyclic compounds. mdpi.com However, there is no specific research available that evaluates the in vitro antiplatelet activity of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine.

Antioxidant Activity: Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. researchgate.netufba.br The antioxidant capacity of chemical compounds is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) test. researchgate.netnih.govnih.gov Numerous 1,3,4-thiadiazole derivatives have been synthesized and tested for their antioxidant properties. researchgate.net Nevertheless, specific data from in vitro assays quantifying the antioxidant potential of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine could not be located in the reviewed literature.

Structure Activity Relationship Sar Studies

Systematic Elucidation of Pharmacophoric Requirements

The fundamental scaffold, consisting of a pyridine (B92270) ring linked to a 2-amino-1,3,4-thiadiazole (B1665364) core, represents a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. nih.govmdpi.com SAR studies on analogous compounds, particularly potent inhibitors of Bloom Helicase (BLM), have established the essentiality of each component of this core structure. nih.govnih.gov

Key pharmacophoric requirements identified include:

Aromatic Heterocyclic Moiety: The pyridine ring is crucial for activity. In studies on similar scaffolds, replacement of the pyridine ring with a simple phenyl group led to a complete loss of biological activity, highlighting the importance of the pyridine nitrogen for target engagement. nih.gov

2-Amino Group: The amino group at the 2-position serves as a critical anchor point for further derivatization, allowing for the introduction of various substituents that can modulate potency and selectivity. nih.gov

These core features constitute the essential pharmacophore, with biological activity being finely tuned by substitutions on the pyridine ring and the exocyclic amine group.

Impact of Substituents on the Bromopyridine Moiety

Halogen substituents are frequently incorporated into bioactive molecules to enhance properties such as lipophilicity, membrane permeability, and metabolic stability. In the context of the pyridinyl-1,3,4-thiadiazole scaffold, the presence and position of a halogen like bromine can have a profound impact. While direct SAR data on varying the halogen on the 3-pyridinyl scaffold is limited, studies on related heterocyclic compounds consistently show that halogenated derivatives exhibit significant biological activity. researchgate.netnih.gov

The bromine atom at the 5-position of the pyridine ring in the title compound is a key feature. This specific placement influences the electron distribution across the ring and can potentially participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

The electronic properties of the pyridine ring are critical for activity. SAR studies comparing positional isomers of the pyridine ring in a closely related series of BLM inhibitors demonstrated that a nitrogen at the 3- or 4-position is well-tolerated, while a nitrogen at the 2-position results in an inactive compound. nih.gov This suggests that the electronic landscape of the pyridine ring and the position of its hydrogen bond accepting nitrogen atom are crucial for proper orientation and interaction within a biological target's binding site.

Role of the Amine Group and its Derivatives

The 2-amino group is not merely a passive part of the scaffold but an active participant in biological interactions and a key site for synthetic modification to optimize activity.

The unsubstituted 2-amino group provides a foundation for activity, but significant gains in potency can be achieved through N-substitution. In the development of BLM helicase inhibitors, derivatizing the 2-amino group of the parent 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) with various substituted phenylurea moieties led to a dramatic increase in potency. nih.govnih.gov Given that the 5-(pyridin-3-yl) analog showed comparable activity to the 5-(pyridin-4-yl) parent structure, these SAR findings are highly relevant. nih.gov

Modification of the amine with a 3,4-dichlorophenylurea group, for instance, resulted in a compound with potent inhibitory activity. The data suggests that the urea linker provides an optimal geometry and set of hydrogen bonding interactions, while the substituents on the terminal phenyl ring allow for fine-tuning of potency.

| Compound | Structure (Modification on 2-Amine of 5-(pyridin-4-yl)-1,3,4-thiadiazole) | IC50 (µM) for BLM Inhibition |

|---|---|---|

| Parent Amine | -NH2 | > 46 |

| Analog 1 | -NH-CO-NH-(3,4-dichlorophenyl) | 2.8 |

| Analog 2 | -NH-CO-NH-(4-cyanophenyl) | 4.2 |

| Analog 3 | -NH-CO-NH-(3-cyanophenyl) | 4.5 |

| Analog 4 | -NH-CO-NH-(4-trifluoromethoxyphenyl) | 2.7 |

Data sourced from studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, which show similar parent activity to 3-pyridinyl analogs. nih.gov

The hydrogen bonding potential of the molecule is a cornerstone of its biological activity. The primary amine of the parent compound can act as a hydrogen bond donor. Furthermore, the nitrogen atoms within the pyridine and 1,3,4-thiadiazole (B1197879) rings are potential hydrogen bond acceptors. mdpi.com

The introduction of N-substituents, such as the urea moiety, significantly enhances these capabilities. The urea group introduces two additional amide N-H protons that can act as hydrogen bond donors and a carbonyl oxygen that serves as a strong hydrogen bond acceptor. This expanded hydrogen bonding capacity is often critical for anchoring the molecule within a protein's active site and achieving high-affinity binding, as demonstrated by the substantial increase in potency upon N-substitution. nih.gov The ability to form multiple, specific hydrogen bonds is a defining characteristic of the activity of this compound class.

Conformational Analysis and its Correlation with Activity

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is critical for determining how a compound interacts with biological targets. For 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine, the key conformational feature is the rotational flexibility around the single bond connecting the pyridine and 1,3,4-thiadiazole rings.

The spatial orientation of these two rings relative to each other is defined by a dihedral angle. Crystallographic studies of analogous 5-aryl-1,3,4-thiadiazole compounds show that the two aromatic rings are typically not coplanar. For instance, in a similar structure, the thiadiazole ring was oriented at a dihedral angle of 2.92° relative to another ring, indicating a nearly coplanar arrangement in that specific case nih.govresearchgate.net. In another related pyridyl-thiadiazole derivative, the dihedral angle between the pyridine and thiadiazole ring planes was also found to be non-zero doaj.org. This suggests that 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine likely adopts a twisted conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity ymerdigital.com. Although a specific QSAR model for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine has not been reported, numerous QSAR studies on diverse series of 1,3,4-thiadiazole derivatives serve as a valuable guide for predicting its activity and designing novel analogues nih.govnih.govmdpi.com. These models are instrumental in identifying the key molecular properties that govern the therapeutic effects of this class of compounds.

Molecular Descriptors and Biological Activity Relationships

QSAR models are built using molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. Studies on 1,3,4-thiadiazole derivatives have identified several key descriptors that consistently correlate with their biological activities, such as anticancer and anticonvulsant effects nih.govresearchgate.net.

The biological activity of 1,3,4-thiadiazole derivatives is often influenced by a combination of these descriptors. For example, a QSAR study on imidazo[2,1-b] ymerdigital.comnih.govresearchgate.netthiadiazoles with antiproliferative potency found that lipophilicity, electronic, and steric factors were decisive for their activity researchgate.net. The bromine atom in 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine would significantly impact its electronic and hydrophobic properties, likely playing a crucial role in its biological interactions.

| Descriptor Class | Specific Descriptor | General Influence on Biological Activity |

|---|---|---|

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule; crucial for membrane permeability and reaching the target site. Often shows a parabolic relationship with activity. |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule, affecting its solubility and ability to engage in polar interactions. |

| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons in charge-transfer interactions nih.gov. |

| Steric | Molar Refractivity (MR) | Represents the volume of the molecule and its polarizability, influencing how it fits into a receptor binding site. |

| Steric | Molecular Weight (MW) | Relates to the size of the molecule, which can affect its diffusion and fit within a biological target researchgate.net. |

| Topological | Wiener Index | A descriptor of molecular branching, which can influence the shape and surface area available for interaction. |

Predictive Modeling for Novel Analogues

A key application of a validated QSAR model is its ability to predict the biological activity of novel, yet-to-be-synthesized compounds nih.gov. This predictive power is invaluable in drug discovery, as it allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.

For the 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine scaffold, a predictive QSAR model could guide the rational design of new analogues. For instance, a model might suggest that increasing the hydrophobicity at a certain position or introducing an electron-donating group at another would enhance a specific biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide even more detailed insights. These models generate contour maps that visualize regions around the molecule where modifications are predicted to increase or decrease activity nih.gov.

Steric Contour Maps: Indicate areas where bulky substituents would be favorable (green contours) or unfavorable (yellow contours) for activity.

Electrostatic Contour Maps: Highlight regions where positive charge (blue contours) or negative charge (red contours) would enhance binding affinity.

By developing such a model for a series of analogues of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine, medicinal chemists could intelligently design modifications—such as replacing the bromine atom with other halogens or altering substituents on the amine group—to create novel compounds with potentially superior therapeutic profiles. The ultimate goal of these predictive models is to provide a clear roadmap for the synthesis of more potent and selective drug candidates .

Computational and Molecular Modeling Studies

Molecular Docking Simulations

There are no specific molecular docking studies published for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine. Such studies would be instrumental in predicting its binding affinity and mode of interaction with various biological targets.

Information regarding the prediction of binding modes of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine with any specific biological targets is not available in the reviewed literature.

A detailed analysis of the ligand-protein interactions, such as hydrogen bonding and hydrophobic interactions, for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine has not been reported.

Without specific molecular docking studies, the identification of key amino acid residues within the binding pockets of potential protein targets that might interact with 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine cannot be determined.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been published for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine. These simulations would be valuable for understanding the dynamic behavior of the compound when interacting with a biological target.

There is no available data on the assessment of the stability of any potential ligand-target complexes involving 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine.

Details regarding the conformational changes that 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine or its potential biological targets might undergo upon binding are currently unknown due to the lack of specific research in this area.

Quantum Chemical Calculations

Electronic Structure and Reactivity Descriptors

This subsection would require Density Functional Theory (DFT) calculations to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals would provide insights into the molecule's kinetic stability and chemical reactivity. Other descriptors like ionization potential, electron affinity, electronegativity, hardness, and softness would also be calculated to understand its electronic behavior.

Prediction of Spectroscopic Properties for Structure Elucidation

To predict spectroscopic properties for the purpose of detailed structure elucidation (beyond basic identification), computational methods would be employed. For instance, Time-Dependent DFT (TD-DFT) could be used to predict the UV-Vis absorption spectra. Furthermore, calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would be performed and compared with experimental data to confirm the molecular structure and understand its conformational properties.

In Silico ADMET Predictions

Absorption and Distribution Potential

This section would involve the use of various computational models and software (e.g., SwissADME, pkCSM) to predict the pharmacokinetic properties related to absorption and distribution. Key parameters would include predictions of intestinal absorption, Caco-2 cell permeability, and plasma protein binding. The blood-brain barrier penetration potential would also be assessed.

Metabolic Stability and Excretion Pathways

Here, in silico tools would be utilized to predict the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. The models would identify potential sites of metabolism on the molecule and predict which specific CYP isoforms are likely to be involved in its biotransformation. Predictions regarding the primary routes of excretion would also be discussed, although without relating them to clinical outcomes.

In Silico Toxicity Predictions

This subsection would focus on computational predictions of various toxicity endpoints. This would include assessments for potential mutagenicity (e.g., using the Ames test model), cardiotoxicity (e.g., hERG inhibition), and other potential toxicities identified through models based on large datasets of chemical structures and their known toxicological profiles. This analysis would strictly avoid any discussion of adverse effect profiles in humans.

Analytical Techniques for Structural Elucidation of Newly Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including 1,3,4-thiadiazole (B1197879) derivatives. mdpi.comnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure. researchgate.netmdpi.com For complex structures, two-dimensional (2D) NMR experiments are often employed to establish specific atom-to-atom connections. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectra of 1,3,4-thiadiazole derivatives, signals corresponding to different types of protons appear at characteristic chemical shifts (δ), measured in parts per million (ppm). The protons of the aromatic rings, including the bromopyridine moiety, typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. rdd.edu.iqresearchgate.net The protons of the primary amine group (-NH₂) on the thiadiazole ring often appear as a broad singlet, with its chemical shift being solvent-dependent. mdpi.commdpi.com For instance, in DMSO-d₆, this signal is commonly observed around δ 7.3-7.4 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The two carbon atoms within the 1,3,4-thiadiazole ring are highly deshielded and appear at distinct downfield chemical shifts. Characteristically, the C2 carbon (attached to the amine group) and the C5 carbon (attached to the bromopyridine ring) resonate in the range of δ 150-170 ppm. mdpi.commdpi.com Aromatic carbons from the pyridine (B92270) and any other phenyl substituents are typically found between δ 100 and 150 ppm. nih.govmdpi.com

Table 1: Representative ¹H NMR Spectral Data for 1,3,4-Thiadiazole Derivatives

| Compound Type | Proton Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 5-Aryl-1,3,4-thiadiazol-2-amine | Aromatic-H | 7.41 - 7.77 | mdpi.com |

| NH₂ | ~7.4 | mdpi.com | |

| N-Acyl Thiadiazole Derivative | Aromatic-H | 7.55 - 8.69 | nih.gov |

| NH (Amide) | ~13.45 | nih.gov | |

| 5-(Pyridin-4-yl)-1,3,4-thiadiazole | Pyridine-H | 6.77 - 7.01 | rdd.edu.iq |

| Benzene-H | 7.2 - 7.8 | rdd.edu.iq |

Table 2: Representative ¹³C NMR Spectral Data for 1,3,4-Thiadiazole Derivatives

| Compound Type | Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 5-Aryl-1,3,4-thiadiazol-2-amine | C2 (Thiadiazole) | ~168.5 | mdpi.com |

| C5 (Thiadiazole) | ~156.4 | mdpi.com | |

| Aromatic-C | 126 - 131 | mdpi.com | |

| Azo-Thiadiazole Derivative | C2 (Thiadiazole) | 164 - 166 | mdpi.com |

| C5 (Thiadiazole) | 178 - 181 | mdpi.com |

While ¹H and ¹³C NMR provide information about the types of protons and carbons present, 2D NMR techniques are essential for confirming the precise connectivity between them. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in definitively assigning carbon resonances based on their known proton assignments. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms, thereby piecing together the entire molecular framework, such as the linkage between the bromopyridine ring and the C5 atom of the thiadiazole ring. mdpi.comnih.gov

These 2D NMR experiments provide irrefutable evidence for the proposed structure, leaving no ambiguity in the assignment of atoms and their bonding arrangement.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. mdpi.com

For derivatives of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine, the IR spectrum provides several key diagnostic absorption bands. The presence of the primary amine (-NH₂) group is confirmed by characteristic stretching vibrations in the 3100-3300 cm⁻¹ region. jocpr.com The stretching vibration of the C=N bonds within the thiadiazole and pyridine rings typically appears in the 1600-1630 cm⁻¹ range. mdpi.comjocpr.com The C-S bond within the heterocyclic ring also gives rise to absorptions, although these can be weaker and occur in the fingerprint region (below 1500 cm⁻¹). jocpr.com If the amine group is further derivatized to form an amide, a strong carbonyl (C=O) stretching band will be observed around 1660-1680 cm⁻¹. nih.gov

Table 3: Key IR Absorption Frequencies for 1,3,4-Thiadiazole Derivatives

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretch | 3100 - 3300 | jocpr.com |

| C-H (Aromatic) | Stretch | ~3070 | jocpr.com |

| C=O (Amide) | Stretch | 1662 - 1678 | nih.gov |

| C=N (Thiadiazole/Pyridine) | Stretch | 1604 - 1633 | mdpi.comjocpr.com |

| C=C (Aromatic) | Stretch | 1450 - 1600 | mdpi.com |

| C-S (Thiadiazole) | Stretch | ~1257 | jocpr.com |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. researchgate.netmdpi.com

In a typical mass spectrometry experiment, the synthesized molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The m/z value of this ion provides the molecular weight of the compound with high accuracy. nih.gov For example, the mass spectrum of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) shows a molecular ion peak at m/z = 177, which corresponds exactly to its molecular weight. mdpi.comnih.gov The presence of bromine in the target compound and its derivatives is readily identified by a characteristic isotopic pattern, where two peaks of nearly equal intensity are observed, separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a powerful confirmation of the presence of bromine in the synthesized structure.

Table 4: Mass Spectrometry Data for Representative 1,3,4-Thiadiazole Derivatives

| Compound | Molecular Formula | Calculated MW | Observed [M]⁺ (m/z) | Reference |

|---|---|---|---|---|

| 5-Phenyl-1,3,4-thiadiazol-2-amine | C₈H₇N₃S | 177.23 | 177 | mdpi.comnih.gov |

| 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | C₉H₉N₃OS | 207.25 | 207 | nih.gov |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | C₁₄H₉N₅O₃S | 327.32 | 327 | nih.gov |

| 5-[(Naphthalen-2-yl)methyl]-1,3,4-thiadiazol-2-amine | C₁₃H₁₁N₃S | 241.31 | 241 | nih.gov |

Fragmentation Pattern Analysis

The structural integrity of newly synthesized derivatives of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine is frequently corroborated using mass spectrometry, a powerful technique for determining molecular weight and elemental composition. mdpi.comnih.govmdpi.com Tandem mass spectrometry, in particular, offers deep insights into the molecule's structure by analyzing its fragmentation patterns. mdpi.com

In studies of similar 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the mass spectra typically reveal an intense signal corresponding to the protonated molecular ion [M+H]⁺. mdpi.com The subsequent fragmentation process often begins with the cleavage of the most labile bonds or the loss of stable neutral molecules. For derivatives with substituents on the amino group, a common initial fragmentation step is the loss of these substituents. For example, in acetylated 1,3,4-thiadiazole derivatives, the fragmentation is often initiated by the loss of acetyl moieties. mdpi.com

For the core structure of 5-aryl-1,3,4-thiadiazol-2-amine, characteristic fragmentation would involve the cleavage of the C-C bond between the pyridine and thiadiazole rings, or the fragmentation of the thiadiazole ring itself. The presence of bromine and multiple nitrogen atoms would produce a distinctive isotopic pattern in the mass spectrum, aiding in the confirmation of the elemental composition of the fragments and the parent molecule.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique employed to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This method is crucial for confirming the purity and empirical formula of newly synthesized compounds. ekb.egresearchgate.netbas.bg

Verification of Empirical Formula

For derivatives of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine, elemental analysis provides a direct way to verify that the synthesized product has the expected atomic composition. The experimentally determined percentages of C, H, N, and S are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's empirical formula and supports the successful synthesis of the target molecule. ekb.egresearchgate.netbas.bg This quantitative data is a critical component of the characterization process, complementing the qualitative data obtained from spectroscopic methods.

Table 1: Example of Theoretical vs. Found Elemental Analysis Data This table is illustrative and shows typical data presentation for such analyses.

| Compound | Formula | Analysis | C% | H% | N% | S% |

|---|---|---|---|---|---|---|

| Derivative X | C₁₅H₁₀BrN₅S | Calculated | 50.01 | 2.80 | 19.44 | 8.90 |

| Found | 50.15 | 2.85 | 19.31 | 8.82 | ||

| Derivative Y | C₁₄H₉BrClN₅S | Calculated | 42.61 | 2.30 | 17.75 | 8.12 |

| Found | 42.55 | 2.38 | 17.89 | 8.05 |

X-ray Crystallography

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For novel 1,3,4-thiadiazole derivatives, single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure, resolving any ambiguities that may arise from spectroscopic data, such as the exact regioisomeric form produced in a reaction. mdpi.com

Determination of Solid-State Molecular Structure

Through X-ray crystallography, the precise bond lengths, bond angles, and dihedral angles of the molecule are determined. In studies of compounds structurally related to 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine, such as 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine and 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, this technique has confirmed the planarity of the thiadiazole and the attached aromatic rings. nih.govnih.gov It also precisely defines the dihedral angle between these two ring systems, which is a critical conformational parameter. nih.govnih.gov For instance, in 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine, the pyridine and thiadiazole rings are oriented at a dihedral angle of 32.42 (14)°. nih.gov

Table 2: Selected Crystallographic Data for a Related Compound: 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine Data sourced from crystallographic studies of a structurally similar compound. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₇H₆N₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.066 (2) |

| b (Å) | 7.2380 (14) |

| c (Å) | 11.271 (2) |

| **β (°) ** | 116.79 (3) |

| **Volume (ų) ** | 805.9 (3) |

| Z | 4 |

Confirmation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged within the crystal lattice. This analysis reveals crucial information about intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the material's solid-state properties. nih.govnih.gov In the crystal structures of related 2-amino-1,3,4-thiadiazole compounds, intermolecular N—H···N hydrogen bonds are commonly observed. nih.govnih.gov These interactions often link molecules into extended networks, such as three-dimensional networks forming R²₂(8) ring motifs, which contribute significantly to the stability of the crystal structure. nih.gov Furthermore, π–π stacking interactions between adjacent thiadiazole or aromatic rings can also play a role in stabilizing the crystal packing. nih.gov

Table 3: Hydrogen Bond Geometry in a Related Thiadiazole Derivative This table illustrates the type of data obtained from crystallographic analysis. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N—H···N | 0.86 | 2.27 | 3.092 (7) | 160 |

| N—H···N | 0.86 | 2.06 | 2.896 (7) | 163 |

Potential Applications and Future Research Directions

Development as Molecular Probes

The inherent structural features of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine make it a candidate for development into a molecular probe. The aromatic, electron-rich nature of the fused heterocyclic system could potentially be harnessed for fluorescence or other signaling mechanisms upon binding to a specific biological target. Future research could focus on modifying the scaffold to enhance these properties, for instance, by adding fluorophores or other reporter groups. Such probes would be invaluable tools for studying cellular processes, visualizing drug-target engagement, and aiding in diagnostic applications.

Lead Optimization Strategies based on SAR and Computational Data

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For the 1,3,4-thiadiazole (B1197879) scaffold, extensive SAR data exists. Research on similar compounds, such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives investigated as Bloom helicase (BLM) inhibitors, provides a blueprint for optimizing the current molecule. nih.govnih.gov In that study, modifications to the pyridine (B92270) ring were explored. It was found that changing the pyridine nitrogen from the 4-position to the 2-position resulted in inactivity, whereas the 3-pyridine analog showed activity comparable to the lead compound. nih.gov

This highlights the sensitivity of the target's binding pocket to the pyridine nitrogen's position. Future optimization of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine would involve systematically modifying its three key regions: the pyridine ring, the thiadiazole core, and the 2-amino group. Computational modeling and molecular docking can play a vital role in this process, predicting how structural changes might affect binding affinity and guiding the synthesis of the most promising new analogs. nih.govrsc.org

Table 1: Potential SAR Exploration for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine based on Analog Studies

Rational Design of Next-Generation Thiadiazole Scaffolds

The 1,3,4-thiadiazole nucleus is considered a bioisostere of pyrimidine (B1678525) and oxadiazole, and its mesoionic character may allow analogs to better cross cellular membranes. nih.govtandfonline.com This makes it a valuable starting point for the rational design of new drugs. Future work could involve using 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine as a foundational structure for creating entirely new classes of inhibitors. Strategies such as pharmacophore merging, where the key features of this compound are combined with those of another known bioactive molecule, could lead to hybrid compounds with enhanced efficacy or novel mechanisms of action. nih.gov The goal is to develop next-generation scaffolds that retain the beneficial properties of the thiadiazole ring while improving target specificity and drug-like characteristics. benthamdirect.comnih.gov

Exploration of Synergistic Effects with other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious disease. There is precedent for 1,3,4-thiadiazole derivatives exhibiting synergistic effects with established drugs. For example, certain thiadiazoles have been shown to work synergistically with the antifungal agent Amphotericin B, potentially allowing for lower, less toxic doses of the antibiotic. nih.govnih.gov A promising future research avenue would be to investigate whether 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine can act synergistically with other bioactive compounds. If the compound shows anticancer potential, it could be tested in combination with standard chemotherapeutic agents to see if it can enhance their efficacy or overcome resistance mechanisms.

Investigation into Prodrug Strategies

A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For heterocyclic compounds like 1,3,4-thiadiazoles, which may have issues such as poor absorption, a prodrug approach can be highly effective. nih.gov The 2-amino group on 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine is an ideal handle for creating prodrugs. It could be modified, for example, into an amide or a carbamate (B1207046) that is later cleaved by enzymes in the body to release the active parent compound. Such a strategy could enhance oral bioavailability or achieve targeted release in specific tissues, such as tumors. acs.org

Advanced In Vitro Biological System Exploration (e.g., 3D cell culture models)

Traditional 2D cell cultures, where cells grow in a flat layer, often fail to replicate the complex environment of a living organism. To gain a more accurate understanding of the biological activity of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine, future studies should employ advanced in vitro models. Three-dimensional (3D) cell culture systems, such as spheroids or organoids, better mimic the cell-cell interactions and nutrient gradients found in actual tissues. Evaluating the compound in these more physiologically relevant models can provide a more accurate prediction of its in vivo efficacy and potential for translation into clinical use.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery. ijettjournal.orgsemanticscholar.org These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers. astrazeneca.comnih.gov In the context of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine, AI can be integrated at multiple stages. ML models can be trained on existing SAR data from other thiadiazole derivatives to predict the biological activity of new, virtual analogs, thereby prioritizing the most promising candidates for synthesis. nih.gov AI can also be used to predict ADME and toxicity profiles, helping to identify potential problems early in the development process and reducing the likelihood of late-stage failures. astrazeneca.com This data-driven approach can significantly accelerate the optimization of this compound into a viable drug candidate.

Q & A

Q. What are the established synthetic routes for 5-(5-bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their analogs under acidic conditions. For example:

- Step 1: React 5-bromonicotinic acid with thiosemicarbazide in the presence of concentrated sulfuric acid to form a hydrazide intermediate .